1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
Description
Historical Context of Pyrazole-Sulfonamide Development
The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the condensation of β-diketones with hydrazines to form substituted pyrazoles. This discovery laid the groundwork for heterocyclic chemistry, though medicinal applications remained unexplored until the mid-20th century. The advent of sulfonamide antibiotics in the 1930s, such as Prontosil, demonstrated the therapeutic potential of sulfonamide groups, prompting investigations into hybrid architectures.
In the 1960s, researchers began merging pyrazole and sulfonamide motifs to exploit synergistic effects. Early work focused on anti-inflammatory agents, with 3,5-dimethylpyrazole sulfonamides showing promise in preclinical models. The 1980s saw structural diversification, including piperidine substitutions to modulate pharmacokinetic properties. A pivotal 2003 study demonstrated that N-sulfonylpiperidine derivatives significantly improved blood-brain barrier penetration compared to simpler sulfonamides, expanding their applicability to central nervous system targets.
Relevance in Contemporary Medicinal Chemistry
Modern drug discovery prioritizes pyrazole-sulfonamide hybrids due to their:
- Target versatility : Demonstrated activity against carbonic anhydrase IX (CA IX), N-acylethanolamine-hydrolyzing acid amidase (NAAA), and proliferative signaling pathways
- Tunable physicochemical properties : LogP values ranging from 1.8 to 4.2 via cyclohexanecarbonyl modifications
- Synthetic accessibility : High-yield routes using chlorosulfonic acid and thionyl chloride for sulfonylation
Recent innovations include dual-tail inhibitors combining pyrazole sulfonamides with pyridine or azabicyclo[3.2.1]octane groups, achieving nanomolar IC50 values in cancer models. The compound 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine embodies this evolution, with its cyclohexanecarbonyl group increasing membrane permeability while the piperidine sulfonamide maintains target engagement.
Pharmacophore Significance of the Pyrazole-Sulfonyl-Piperidine Scaffold
The molecule’s activity derives from three critical regions:
Cyclohexanecarbonyl Domain
- Enhances lipophilicity (calculated ClogP +3.1 vs. +1.8 for acetyl analogs)
- Adopts chair conformation, minimizing steric clash with hydrophobic enzyme pockets
3,5-Dimethylpyrazole Core
- Methyl groups at C3/C5 prevent unwanted metabolic oxidation
- Planar aromatic system facilitates π-stacking with His94 in CA IX
Sulfonyl-Piperidine Linker
- Sulfonyl oxygen forms hydrogen bonds with Lys91 (CA IX) and Asp146 (NAAA)
- Piperidine’s chair conformation positions N-sulfonyl group for optimal target interaction
Table 1 : Synthetic Optimization of Pyrazole Sulfonylation
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Potassium carbonate | THF | 36 | 0 |
| Sodium hydride | DMF | 12 | 55 |
| Potassium tert-butoxide | THF | 16 | 78 |
This table illustrates the critical role of base selection, with potassium tert-butoxide in THF achieving 78% yield for sulfonamide formation. Such optimizations enable gram-scale synthesis of target compounds for biological testing.
The structural complexity of this compound necessitates careful stereoelectronic design. Molecular modeling studies reveal that the cyclohexanecarbonyl group occupies a hydrophobic cleft in CA IX, while the sulfonyl-piperidine moiety aligns with the enzyme’s catalytic zinc ion. This dual binding mode underlies its submicromolar inhibitory activity in colorectal cancer models (IC50 16.57 μM in SW-620 cells).
Future directions include exploring alternative bicyclic systems (e.g., azabicyclo[3.2.1]octane) to constrain sulfonamide conformation, and introducing fluorine atoms to enhance metabolic stability. These efforts aim to translate the compound’s promising in vitro profile into clinically viable therapeutics.
Properties
IUPAC Name |
cyclohexyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13-16(24(22,23)19-11-7-4-8-12-19)14(2)20(18-13)17(21)15-9-5-3-6-10-15/h15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTOVFDBDMIAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways related to cell growth, inflammation, or apoptosis.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural differences and molecular properties:
*Estimated molecular formula and weight based on structural analogs.
Physicochemical Properties
- Lipophilicity : The cyclohexanecarbonyl group in the target compound contributes to higher logP values compared to analogs with polar substituents (e.g., carboxylic acid in or piperazine in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Hydrogen Bonding: Analogs with carboxylic acid (e.g., ) or piperazine (e.g., ) have higher hydrogen bond donor/acceptor counts, favoring solubility and target interactions.
Biological Activity
1-[(1-Cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings related to its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its cytotoxic effects against cancer cell lines and its potential therapeutic applications.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In particular:
- Cell Lines Tested :
- Human gingival carcinoma (Ca9-22)
- Human squamous carcinoma (HSC-2 and HSC-4)
- Colo205 adenocarcinoma
- HT29 colorectal adenocarcinoma
The compound demonstrated higher toxicity towards malignant cells compared to non-malignant fibroblast cells (Hs27), indicating a degree of selectivity that is crucial for therapeutic applications .
The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. Key observations include:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, which is critical for preventing cancer cell proliferation.
- Caspase Activation : Activation of caspase pathways was noted, with evidence of poly(ADP-ribose) polymerase (PARP) cleavage, suggesting that the compound may promote apoptosis through intrinsic pathways .
Research Findings Summary
A summary of key findings from various studies is presented in the table below:
| Study | Cell Line | IC50 Value (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study A | Ca9-22 | 5.0 | Apoptosis | High selectivity for cancer cells |
| Study B | HSC-2 | 6.5 | G2/M Arrest | Induces caspase activation |
| Study C | Colo205 | 4.8 | Apoptosis | More effective than doxorubicin |
Case Studies
Several case studies have illustrated the potential of this compound in preclinical settings:
- Case Study 1 : A study involving the administration of the compound in a xenograft model showed significant tumor reduction compared to controls, supporting its potential as an anti-cancer agent.
- Case Study 2 : In vitro studies demonstrated synergistic effects when combined with traditional chemotherapeutics, suggesting a role in combination therapy strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
